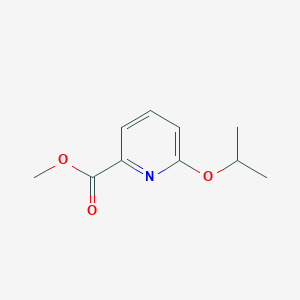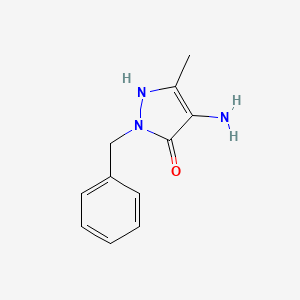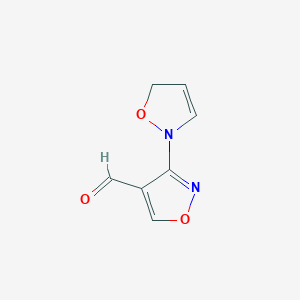
Methanone,3-isoxazolyl-4-isoxazolyl-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) is a chemical compound with the molecular formula C7H4N2O3 and a molecular weight of 164.12 g/mol . This compound is characterized by the presence of two isoxazole rings attached to a methanone group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The unique structure of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) typically involves the reaction of appropriate isoxazole derivatives with a methanone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isoxazole rings can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted isoxazole derivatives .
科学的研究の応用
Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
類似化合物との比較
Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) can be compared with other similar compounds, such as:
Methanone,3-isoxazolyl-5-isoxazolyl: Similar structure but with a different substitution pattern on the isoxazole rings.
Methanone,4-isoxazolyl-5-isoxazolyl: Another isomer with a different arrangement of the isoxazole rings.
Methanone,3-isoxazolyl-4-pyrazolyl: Contains a pyrazole ring instead of one of the isoxazole rings.
The uniqueness of Methanone,3-isoxazolyl-4-isoxazolyl-(9ci) lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C7H6N2O3 |
|---|---|
分子量 |
166.13 g/mol |
IUPAC名 |
3-(5H-1,2-oxazol-2-yl)-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C7H6N2O3/c10-4-6-5-11-8-7(6)9-2-1-3-12-9/h1-2,4-5H,3H2 |
InChIキー |
UUQQSFYXFLIJFR-UHFFFAOYSA-N |
正規SMILES |
C1C=CN(O1)C2=NOC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


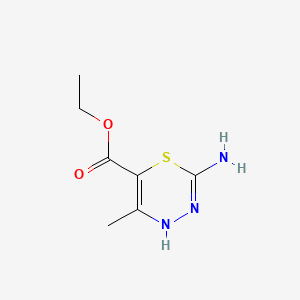

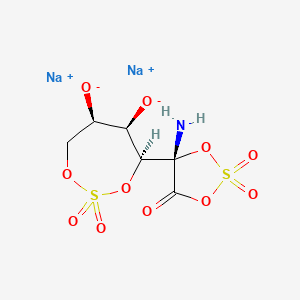

![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
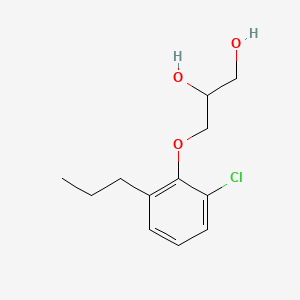
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
